molecular formula C9H9N3O B179259 1-Methyl-1H-indazole-3-carboxamide CAS No. 129137-93-5

1-Methyl-1H-indazole-3-carboxamide

カタログ番号 B179259
CAS番号: 129137-93-5
分子量: 175.19 g/mol
InChIキー: PVROETJHCUDAFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-1H-indazole-3-carboxamide is a chemical compound with the molecular weight of 175.19 . It is a powder in physical form .


Synthesis Analysis

The synthesis of 1H-indazole derivatives, including 1-Methyl-1H-indazole-3-carboxamide, has been a subject of research for many years . A practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-1H-indazole-3-carboxamide . The InChI code for this compound is 1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3,(H2,10,13) .


Chemical Reactions Analysis

The reaction details of 1H-indazole derivatives have been investigated using density functional theory (DFT) . The results led to a novel mechanism related to the synthesis of indazole .


Physical And Chemical Properties Analysis

1-Methyl-1H-indazole-3-carboxamide is a powder in physical form . It has a molecular weight of 175.19 . The storage temperature is room temperature .

科学的研究の応用

1-Methyl-1H-indazole-3-carboxamide: A Comprehensive Analysis of Scientific Research Applications

Anticancer Activity: Indazole derivatives have been recognized for their potential in cancer treatment due to their ability to inhibit cell growth in various neoplastic cell lines. The design and synthesis of 1H-indazole-3-carboxamide derivatives have shown promise as potent and selective inhibitors of p21-activated kinase 1 (PAK1), which is associated with tumor progression . Given the structural similarity, 1-Methyl-1H-indazole-3-carboxamide may also exhibit anticancer properties through similar mechanisms.

Antiproliferative Effects: Compounds like 3-amino-1H-indazole-1-carboxamides have demonstrated interesting antiproliferative activity, particularly against neoplastic cell lines, by causing a block in the G0–G1 phase of the cell cycle . The methylated version, 1-Methyl-1H-indazole-3-carboxamide, could potentially share these effects due to its related chemical structure.

Medicinal Applications: Indazole-containing compounds are known for their wide variety of medicinal applications, including antihypertensive, antidepressant, anti-inflammatory, and antibacterial properties . Research into 1-Methyl-1H-indazole-3-carboxamide could explore its utility in these areas.

Synthetic Approaches: Recent synthetic approaches to indazoles have included transition metal-catalyzed reactions and reductive cyclization reactions . These methods could be applicable to the synthesis of 1-Methyl-1H-indazole-3-carboxamide for further study.

Cytotoxic Potential: The cytotoxic potential of 1H-indazole-3-amine derivatives has been evaluated against various cancer cell lines, with many compounds showing significant antitumor activity . This suggests that 1-Methyl-1H-indazole-3-carboxamide could also be investigated for its cytotoxic effects.

Drug Development: Given the presence of indazole in several marketed drugs, there is potential for 1-Methyl-1H-indazole-3-carboxamide to be developed into a therapeutic agent, pending further research into its efficacy and safety profile .

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

将来の方向性

The 1H-indazole-3-carboxamide derivatives have been identified as potential PAK1 inhibitors . The representative compound exhibited excellent enzyme inhibition and high PAK1 selectivity toward a panel of 29 kinases . This suggests that 1H-indazole-3-carboxamide derivatives may serve as lead compounds for the development of potential and selective PAK1 inhibitors .

特性

IUPAC Name

1-methylindazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVROETJHCUDAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indazole-3-carboxamide

CAS RN

129137-93-5
Record name 1-methyl-1H-indazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-indazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-Methyl-1H-indazole-3-carboxamide
Reactant of Route 4
1-Methyl-1H-indazole-3-carboxamide
Reactant of Route 5
1-Methyl-1H-indazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-Methyl-1H-indazole-3-carboxamide

Q & A

Q1: How does Granisetron interact with its target and what are the downstream effects?

A: Granisetron is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. [, ] This receptor subtype is found peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. [] By blocking 5-HT3 receptors, Granisetron disrupts the binding of serotonin, a neurotransmitter involved in nausea and vomiting signaling pathways. This inhibition effectively reduces nausea and vomiting, particularly those induced by chemotherapy and surgery. []

Q2: What is the structural characterization of Granisetron?

A: Granisetron is chemically named as endo-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride. [] While the provided abstracts don't specify the exact molecular weight or spectroscopic data, they highlight the importance of identifying related substances within active pharmaceutical ingredients. [] Methods like high-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection are crucial for this analysis. []

Q3: What are the analytical methods used to characterize and quantify Granisetron?

A: The research emphasizes the development and validation of analytical methods for Granisetron. [] One method highlighted is high-performance liquid chromatography (HPLC) with PDA detection. [] This method utilizes a specific column (Symmetry Shield C8) and mobile phase composition to separate Granisetron from related impurities, allowing for accurate quantification. [] Method validation ensures accuracy, precision, and specificity, which are crucial for quality control and assurance during drug development and manufacturing. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。